molecular formula C18H17N3O2S3 B11979919 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B11979919
M. Wt: 403.5 g/mol
InChI Key: PZHSRBLPDDHBQH-UHFFFAOYSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thiadiazole ring, a benzylsulfanyl group, and a methoxyphenylacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a benzylsulfanyl group

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Introduction of the Benzylsulfanyl Group: The thiadiazole ring is then reacted with benzyl chloride in the presence of a base to introduce the benzylsulfanyl group.

    Attachment of the Methoxyphenylacetamide Moiety: The final step involves the reaction of the intermediate with 4-methoxyphenylacetyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It has potential as an anticancer agent due to its ability to disrupt DNA replication processes.

    Biological Studies: It can be used to study the biological activity of thiadiazole derivatives, including antimicrobial and antifungal properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with biological macromolecules. The thiadiazole ring can intercalate with DNA, disrupting its replication and transcription processes. The benzylsulfanyl group enhances its binding affinity to DNA, while the methoxyphenylacetamide moiety contributes to its overall stability and solubility. The compound may also inhibit specific enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide: Similar structure but with a piperidine moiety instead of a methoxyphenyl group.

    2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-(4-methoxyphenyl)methylideneacetohydrazide: Similar structure but with a hydrazide group.

Uniqueness

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzylsulfanyl and methoxyphenylacetamide moieties enhances its potential as a therapeutic agent with multiple modes of action.

Properties

Molecular Formula

C18H17N3O2S3

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H17N3O2S3/c1-23-15-9-7-14(8-10-15)19-16(22)12-25-18-21-20-17(26-18)24-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,19,22)

InChI Key

PZHSRBLPDDHBQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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